

A Comparative Guide to the Biological Activities of Ethyl Indole-5-Carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl indole-5-carboxylate

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The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active compounds. Among these, derivatives of **ethyl indole-5-carboxylate** are emerging as a versatile class of molecules with significant therapeutic potential. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various **ethyl indole-5-carboxylate** derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Anticancer Activity

Derivatives of indole carboxylic acids have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases.

Comparative Anticancer Potency (IC₅₀ Values)

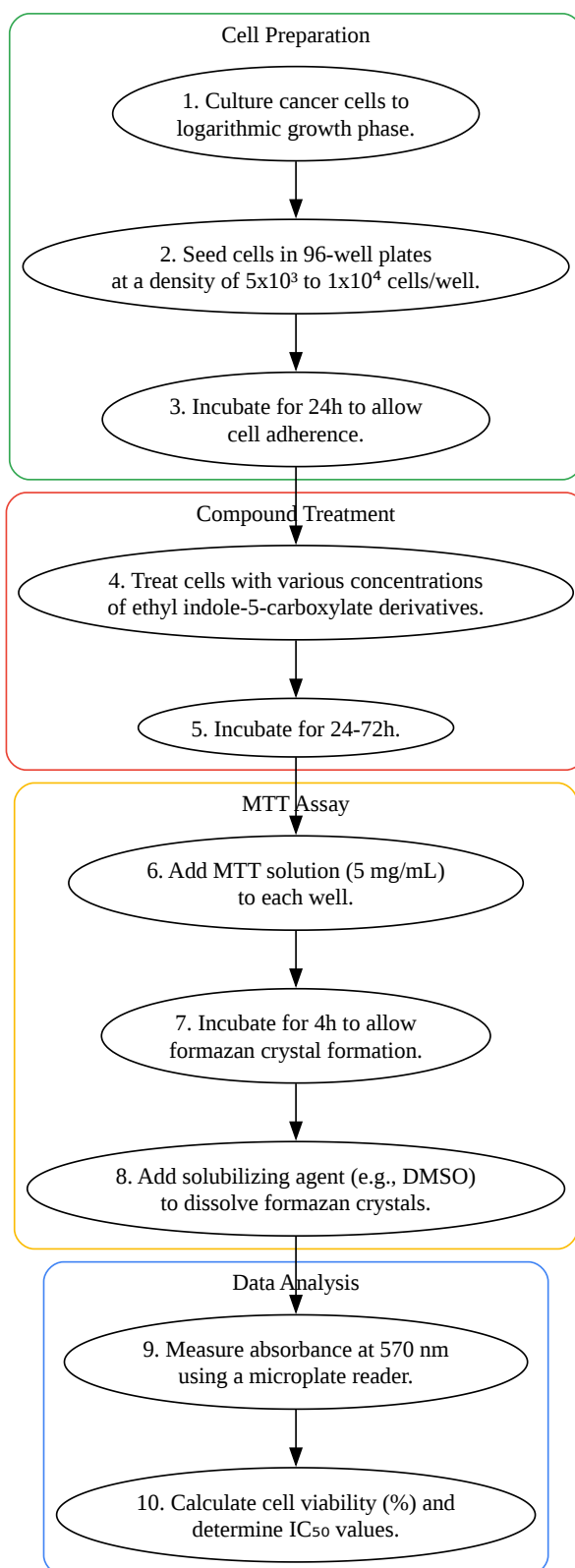
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various indole carboxylate derivatives against several human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ID	Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
1	5-Hydroxyindole-3-carboxylic acid ester	MCF-7 (Breast)	4.7	[1]
2	Thiazolyl-indole-2-carboxamide	MCF-7 (Breast)	6.10 ± 0.4	
3	Thiazolyl-indole-2-carboxamide	HeLa (Cervical)	>100	
4	5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester	MCF-7 (Breast)	Not specified, but highly active	[2]
5	5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester	HCT116 (Colon)	Not specified, but highly active	[2]
6	5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide	Panc-1 (Pancreatic)	GI ₅₀ = 29 nM	[3]
7	1-(ethyl-5-(methyl(2-methylquinazolin-4-yl)amino)-1H-	Various (9 lines)	1 nM (remarkably high)	[2]

indol-2-
yl)methanol

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.



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Caption: Inhibition of RTK signaling by indole derivatives.

Antimicrobial Activity

Ethyl indole-5-carboxylate derivatives have also been investigated for their potential to combat bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Comparative Antimicrobial Potency (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below showcases the MIC values of various indole derivatives against selected pathogens.

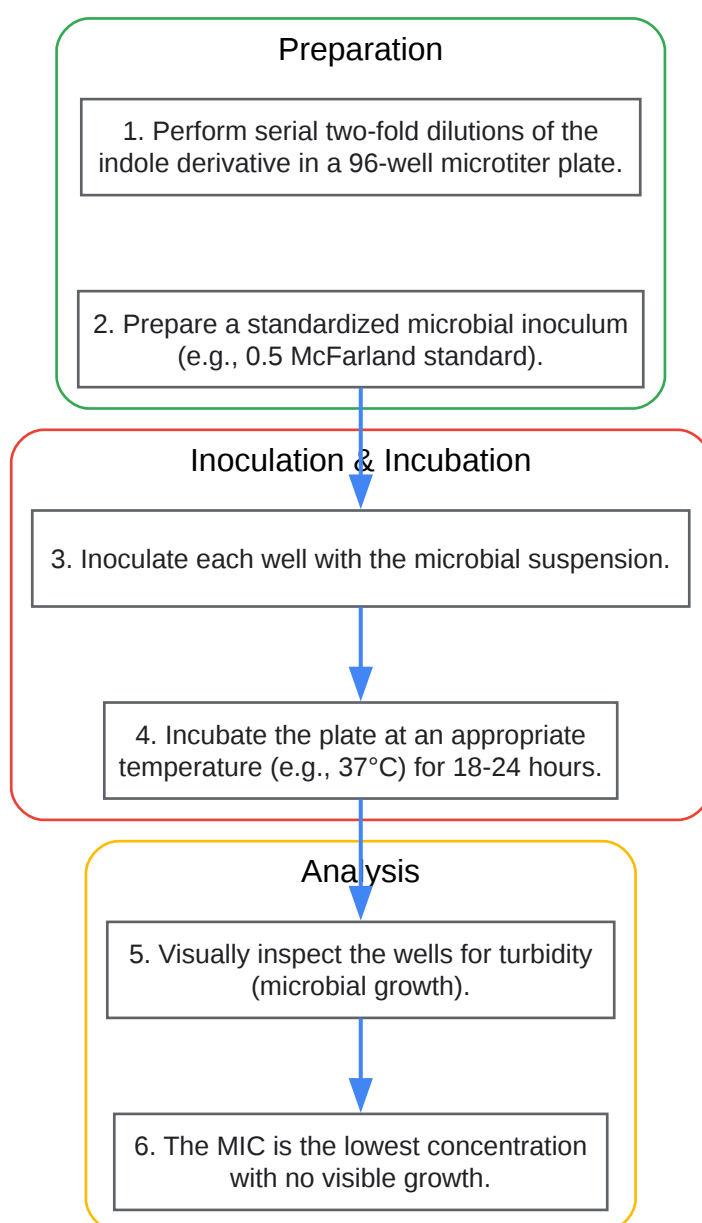
Compound ID	Derivative Class	Microorganism	MIC (µg/mL)	Reference
8	Indole-triazole derivative	Staphylococcus aureus	3.125	[4]
9	Indole-thiadiazole derivative	Escherichia coli	3.125	[4]
10	Indole-triazole derivative	Candida albicans	3.125	[4]
11	(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate	Enterobacter cloacae	0.004-0.03 (mg/mL)	[5]
12	(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate	Escherichia coli	0.004-0.03 (mg/mL)	[5]
13	5-substituted indole-2-carboxamide	Klebsiella pneumoniae	0.12–6.25	[6]
14	5-substituted indole-2-carboxamide	Escherichia coli	0.12–6.25	[6]
15	Ciprofloxacin-indole hybrid	Staphylococcus aureus	0.0625–1	[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Workflow for Broth Microdilution

Broth Microdilution Workflow for MIC



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is an area of growing interest. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparative Anti-inflammatory Activity

Data on the anti-inflammatory activity of **ethyl indole-5-carboxylate** derivatives is emerging. The table below includes data on related indole-5-carboxamide and other indole derivatives.

Compound ID	Derivative Class	Assay	Activity	Reference
16	6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide	Carrageenan-induced paw edema (in vivo)	Moderate to significant inhibition	[8]
17	Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate	COX-2 Inhibition (in vitro)	Significant reduction of COX-2 levels	[9]
18	Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate	TNF- α Inhibition (in vitro)	Significant reduction of TNF- α levels	[9]
19	Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate	IL-6 Inhibition (in vitro)	Significant reduction of IL-6 levels	[9]
20	Indole-2-formamide benzimidazole[2,1-b]thiazole	NO Inhibition (LPS-induced RAW264.7 cells)	IC ₅₀ = 10.992 μ M	[10]
21	Indole-2-formamide benzimidazole[2,1-b]thiazole	IL-6 Inhibition (LPS-induced RAW264.7 cells)	IC ₅₀ = 2.294 μ M	[10]

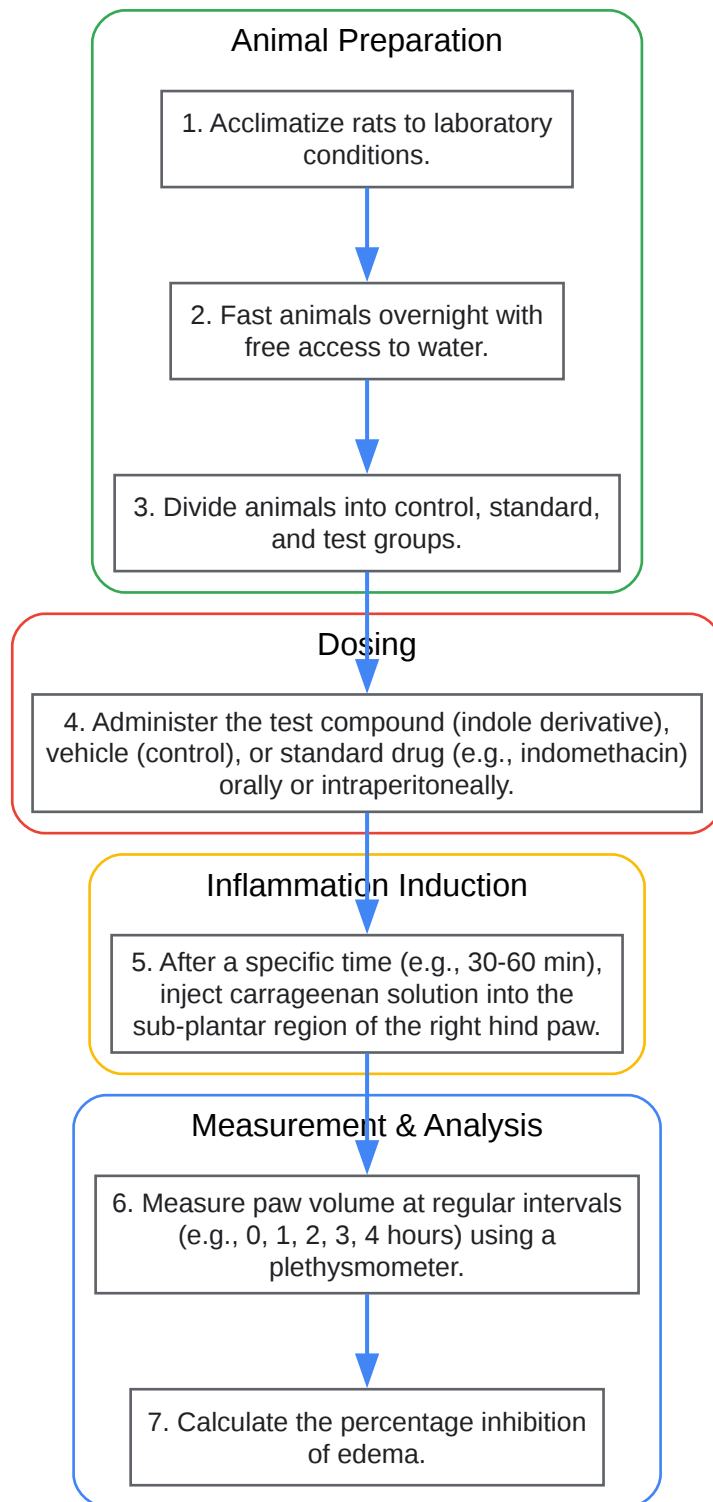
22	Indole-2- formamide benzimidazole[2, 1-b]thiazole	TNF- α Inhibition (LPS-induced RAW264.7 cells)	IC ₅₀ = 12.901 μ M	[10]
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Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.

Workflow for Carrageenan-Induced Paw Edema

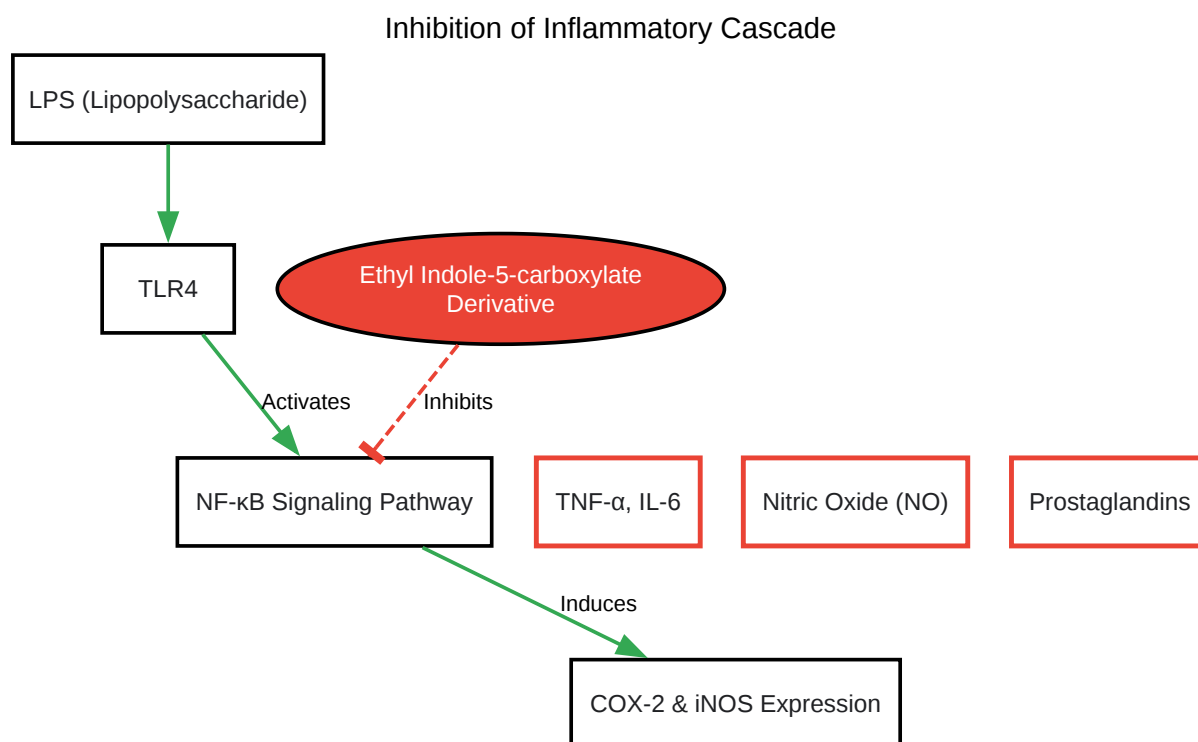
Carrageenan-Induced Paw Edema Workflow

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Caption: In vivo evaluation of anti-inflammatory activity.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of certain indole derivatives can be attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators by inhibiting key signaling pathways like NF- κ B.



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Caption: Suppression of pro-inflammatory mediator production.

Conclusion

The derivatives of **ethyl indole-5-carboxylate** and its related analogues represent a promising and versatile scaffold for the development of new therapeutic agents. The presented data highlights their significant potential in oncology, infectious diseases, and inflammatory disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, paving the way for future clinical candidates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these ongoing research endeavors.

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